ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
The compound “ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically important compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring and the dichlorophenyl group would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, compounds containing an imidazole ring can participate in a variety of chemical reactions, often serving as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dichlorophenyl group could potentially increase the compound’s reactivity .Scientific Research Applications
Catalysis and Synthesis
Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate plays a significant role in catalysis and synthesis processes. The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) is utilized as a mild and effective catalyst for the synthesis of 2-aryl-4,5-diphenyl imidazoles through a one-pot, three-component synthesis at room temperature under ultrasonic irradiation. This approach avoids the use of harmful catalysts, operates at room temperature, and yields high product purity with simplicity in methodology (Zang et al., 2010).
Antimicrobial Activity
The compound has also been linked to the synthesis of derivatives with antimicrobial properties. For example, the synthesis of some 2-thioxo-imidazolidin-4-one derivatives and their evaluation for antimicrobial activity against various bacterial and fungal organisms highlights the potential of such compounds in medical applications (Nasser et al., 2010).
Enzyme Inhibition
Another area of application is in enzyme inhibition studies, where novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities. These compounds showed significant inhibition towards the enzymes, with some exhibiting better inhibition than standard treatments, indicating potential applications in managing diabetes or other metabolic disorders (Babar et al., 2017).
General Basic Catalysis
The compound is also relevant in the context of general basic catalysis of ester hydrolysis, demonstrating the importance of such catalysts for esters containing alcohol that is a reasonably strong acid. This suggests potential applications in organic synthesis processes and understanding enzymatic mechanisms (Bender & Turnquest, 1957).
Future Directions
properties
IUPAC Name |
ethyl 2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-8-9-15(20)16(21)10-13)23(19)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNSVFMVKGVMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate |
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